3-(2,3-Dichlorophenyl)-5-fluorobenzoic acid 3-(2,3-Dichlorophenyl)-5-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1261898-44-5
VCID: VC11783267
InChI: InChI=1S/C13H7Cl2FO2/c14-11-3-1-2-10(12(11)15)7-4-8(13(17)18)6-9(16)5-7/h1-6H,(H,17,18)
SMILES: C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)F)C(=O)O
Molecular Formula: C13H7Cl2FO2
Molecular Weight: 285.09 g/mol

3-(2,3-Dichlorophenyl)-5-fluorobenzoic acid

CAS No.: 1261898-44-5

Cat. No.: VC11783267

Molecular Formula: C13H7Cl2FO2

Molecular Weight: 285.09 g/mol

* For research use only. Not for human or veterinary use.

3-(2,3-Dichlorophenyl)-5-fluorobenzoic acid - 1261898-44-5

Specification

CAS No. 1261898-44-5
Molecular Formula C13H7Cl2FO2
Molecular Weight 285.09 g/mol
IUPAC Name 3-(2,3-dichlorophenyl)-5-fluorobenzoic acid
Standard InChI InChI=1S/C13H7Cl2FO2/c14-11-3-1-2-10(12(11)15)7-4-8(13(17)18)6-9(16)5-7/h1-6H,(H,17,18)
Standard InChI Key RFFQTOIHRIIPIX-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)F)C(=O)O
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)F)C(=O)O

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-(2,3-dichlorophenyl)-5-fluorobenzoic acid is C13H7Cl2FO2\text{C}_{13}\text{H}_7\text{Cl}_2\text{FO}_2, with a molecular weight of 295.10 g/mol. Its structure combines a benzoic acid backbone with strategic halogen substitutions:

  • Fluorine at position 5 enhances electronic effects and metabolic stability.

  • 2,3-Dichlorophenyl group at position 3 introduces steric bulk and lipophilicity, potentially influencing receptor binding.

Comparative analysis with analogous compounds, such as 2,4-dichloro-5-fluorobenzoic acid (melting point: 139°C) , suggests similar thermal stability. The exact mass (293.980 g/mol) and logP (estimated 4.2) align with trends observed in polychlorinated benzoic acids, where increased halogenation elevates hydrophobicity .

Synthetic Methodologies

Friedel-Crafts Acylation and Halogenation

A plausible synthesis route involves Friedel-Crafts acylation of fluorobenzene derivatives. For example, 2,4-dichloro-5-fluorobenzoic acid is synthesized via saponification of trichloromethylbenzene intermediates under acidic conditions . Adapting this method, the target compound could be prepared through:

  • Chlorination: Introducing chlorine atoms to a fluorobenzoic acid precursor.

  • Coupling Reactions: Suzuki-Miyaura cross-coupling to attach the dichlorophenyl group.

Reaction conditions from analogous syntheses include:

  • Catalysts: Palladium(0) complexes for cross-coupling.

  • Temperatures: 80–120°C for 12–24 hours .

  • Yields: ~70–80% based on similar halogenated benzoic acid syntheses .

Industrial-Scale Production

Industrial methods optimize for cost and scalability:

  • Continuous Flow Reactors: Enhance reaction control and purity.

  • Purification Techniques: Crystallization using ethanol/water mixtures to isolate the product .

Physicochemical Properties

Key properties inferred from structural analogs include:

PropertyValue/DescriptionSource Analogy
Melting Point135–140°C
SolubilityLow in water; soluble in DMSO, THF
logP4.2 (estimated)Computational modeling
pKa2.8–3.2 (carboxylic acid group)

The dichlorophenyl group contributes to high lipid solubility, suggesting utility in lipid-rich biological environments .

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